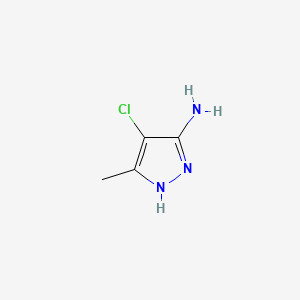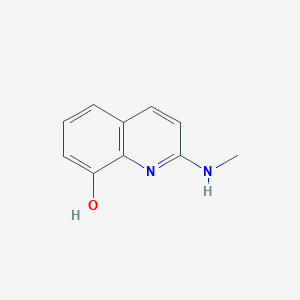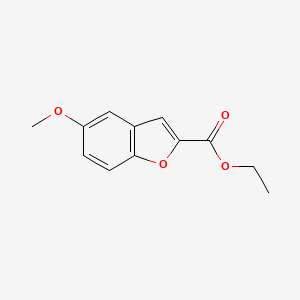
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester
概述
描述
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester is an organic compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . This compound is a derivative of benzofuran, featuring a methoxy group at the 5-position and an ethyl ester group at the 2-position of the benzofuran ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
作用机制
Target of Action
The primary targets of Ethyl 5-Methoxybenzofuran-2-Carboxylate are currently unknown. This compound is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have been shown to exhibit a wide range of biological activities .
Mode of Action
Benzofuran derivatives have been reported to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions between Ethyl 5-Methoxybenzofuran-2-Carboxylate and its targets that result in these activities remain to be elucidated.
Biochemical Pathways
Benzofuran derivatives have been found to interact with a variety of biochemical pathways, contributing to their diverse pharmacological activities
Result of Action
Benzofuran derivatives have been reported to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
生化分析
Biochemical Properties
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions includes binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with other biomolecules such as transport proteins, influencing their function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . It can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of mRNA and protein synthesis . These molecular interactions contribute to the overall biochemical and cellular effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites in the body. Additionally, this compound can influence the activity of cofactors, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of this compound can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function . Targeting signals and post-translational modifications play a role in directing this compound to particular organelles. The subcellular localization of this compound is crucial for its interactions with biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester typically involves the esterification of 5-methoxybenzofuran-2-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction can be represented as follows:
5-Methoxybenzofuran-2-carboxylic acid+EthanolH2SO45-Methoxybenzofuran-2-carboxylic acid, ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
化学反应分析
Types of Reactions
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 5-methoxybenzofuran-2-carboxylic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 5-Methoxybenzofuran-2-carboxylic acid and ethanol.
Reduction: 5-Methoxybenzofuran-2-carbinol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
科学研究应用
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of potential drug candidates due to its structural similarity to bioactive compounds.
Material Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme-substrate interactions and other biochemical processes.
相似化合物的比较
Similar Compounds
5-Methoxybenzofuran-2-carboxylic acid: The parent compound without the ethyl ester group.
5-Methoxybenzofuran-2-carbinol: The reduced form of the ester.
5-Methoxybenzofuran-2-carbaldehyde: The aldehyde derivative.
Uniqueness
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ester group makes it more reactive in hydrolysis and reduction reactions compared to its carboxylic acid counterpart. Additionally, the methoxy group at the 5-position enhances its stability and reactivity in substitution reactions.
属性
IUPAC Name |
ethyl 5-methoxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-12(13)11-7-8-6-9(14-2)4-5-10(8)16-11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCODAOXFYTGBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198587 | |
| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50551-56-9 | |
| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50551-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050551569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 50551-56-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can be inferred about the Structure-Activity Relationship (SAR) of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester based on the studied compound?
A1: The research article highlights the synthesis of a molecule containing the 5-methoxybenzofuran-2-carboxamide moiety []. This suggests that this core structure might be a suitable scaffold for developing molecules with potential biological activity, particularly as cannabinoid agonists. Modifications at the carboxamide group, specifically the introduction of a benzyl and a 2-(N-morpholino)ethyl group, are likely crucial for the desired biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


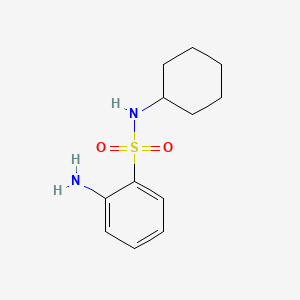
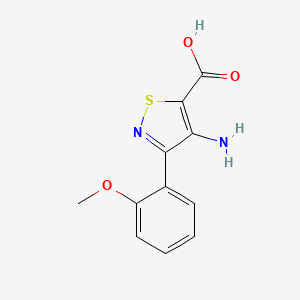
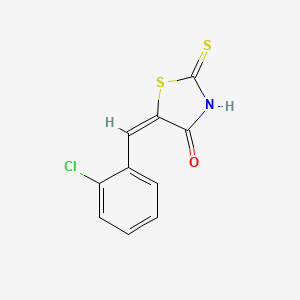
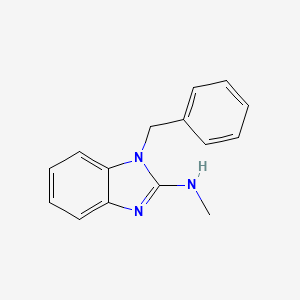
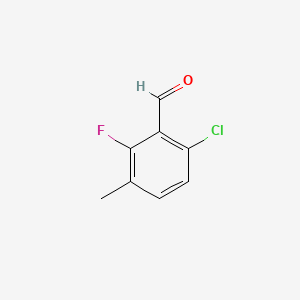
![4,4'-[Methylenebis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B1362826.png)
![2-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1362827.png)
![2-[[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]carbamoyl]benzoic Acid](/img/structure/B1362828.png)
![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]ethanamine](/img/structure/B1362831.png)
